5-(3,5-Dicarboxyphenyl)nicotinic acid, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

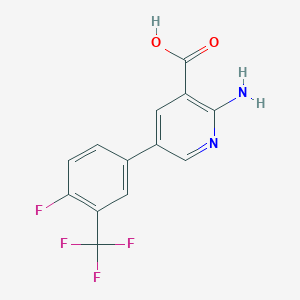

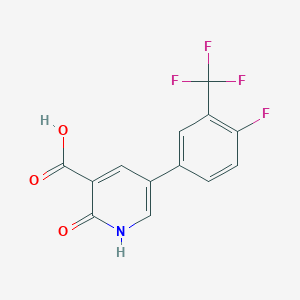

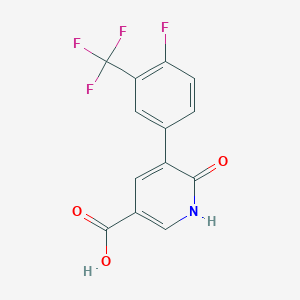

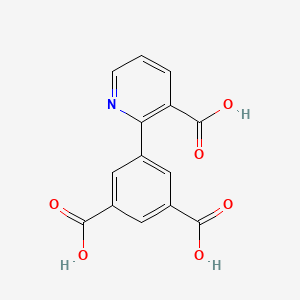

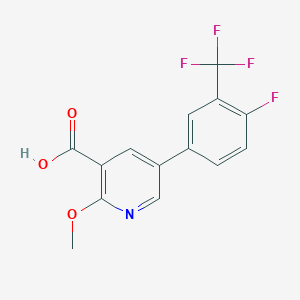

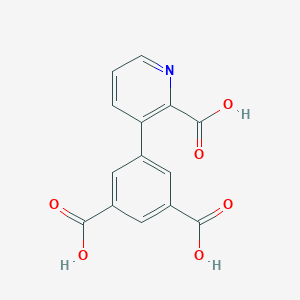

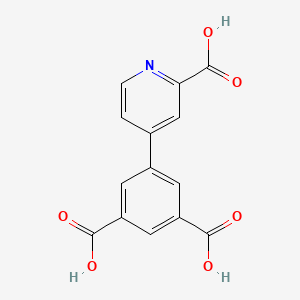

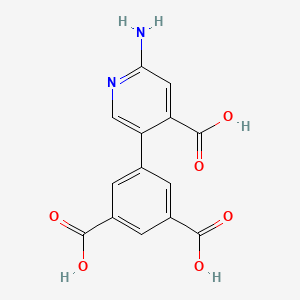

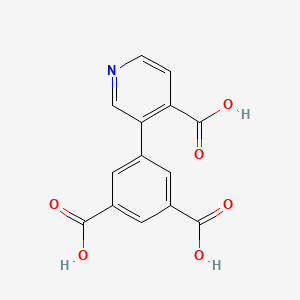

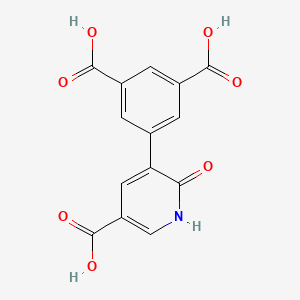

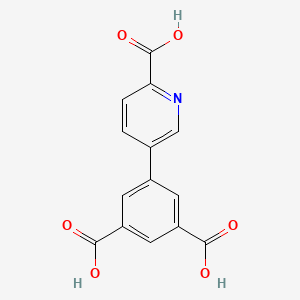

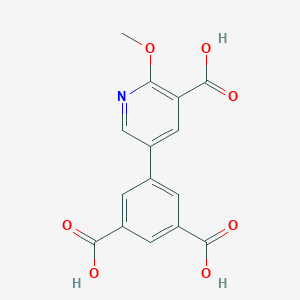

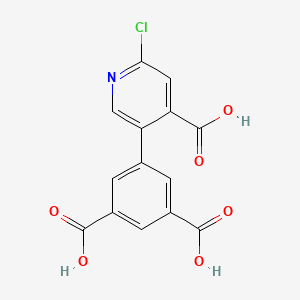

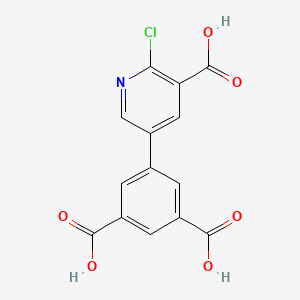

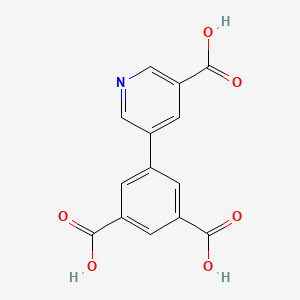

5-(3,5-Dicarboxyphenyl)nicotinic acid, also known as DCPN, is an organic compound with the molecular formula C14H9NO6 . This compound is a multi-hybrid MOFs linker .

Molecular Structure Analysis

The molecular weight of 5-(3,5-Dicarboxyphenyl)nicotinic acid is 287.22 . The exact structure is not provided in the search results.

Chemical Reactions Analysis

5-(3,5-Dicarboxyphenyl)nicotinic acid has been used in the synthesis of various coordination polymers . These polymers have been investigated for their proton conductivity . The exact chemical reactions involving 5-(3,5-Dicarboxyphenyl)nicotinic acid are not detailed in the search results.

Physical And Chemical Properties Analysis

5-(3,5-Dicarboxyphenyl)nicotinic acid is an off-white powder . It has been used in the synthesis of coordination polymers, which have been studied for their proton conductivity . The exact physical and chemical properties of 5-(3,5-Dicarboxyphenyl)nicotinic acid are not detailed in the search results.

Scientific Research Applications

Industrial Applications of Nicotinic Acid

Nicotinic acid, a pyridine carboxylic acid, plays a crucial role in vitamin PP and serves as an antipelagic agent. While it is biosynthesized from tryptophan in plants and animals, the industrial production is primarily through oxidation processes involving 5-ethyl-2-methylpyridine. This industrial method, however, generates nitrous oxide, a potent greenhouse gas, suggesting a need for environmentally friendly production technologies. Recent literature emphasizes ecological methods to produce nicotinic acid from commercially available raw materials, aligning with green chemistry principles (Lisicki, Nowak, & Orlińska, 2022).

Applications in Herbicide Development

Nicotinic acid derivatives, specifically N-(arylmethoxy)-2-chloronicotinamides, have shown remarkable herbicidal activity, especially against Agrostis stolonifera and Lemna paucicostata. This discovery opens avenues for developing new herbicides targeting monocotyledonous weeds, leveraging the structure-activity relationships of these compounds (Yu et al., 2021).

Enhanced Recovery in Biochemical Industries

In biochemical industries, enzymatic conversion of 3-cyanopyridine to nicotinic acid is preferred over chemical methods due to its advantages. The study focused on intensifying the recovery of nicotinic acid using reactive extraction with organophosphorus solvating extractants like tri-n-octyl phosphine oxide (TOPO) and tri-n-butyl phosphate (TBP). The research provides insights into optimizing the recovery process, crucial for nicotinic acid's widespread application in food, pharmaceutical, and biochemical industries (Kumar, Wasewar, & Babu, 2008).

Safety and Hazards

Future Directions

5-(3,5-Dicarboxyphenyl)nicotinic acid has been used as a block to assemble a series of coordination polymers . These polymers have been investigated for their proton conductivity and as heterogeneous catalysts in the Knoevenagel condensation reaction . This work broadens the application of 5-(3,5-Dicarboxyphenyl)nicotinic acid as a versatile tricarboxylate block for the fabrication of functional coordination polymers .

Mechanism of Action

Target of Action

5-(3,5-Dicarboxyphenyl)nicotinic acid, also known as niacin, primarily targets the nicotinic acid receptor . This receptor plays a crucial role in mediating the lipid-lowering effects of niacin .

Mode of Action

Niacin interacts with its target by binding to the nicotinic acid receptor, which leads to a decrease in lipids and apolipoprotein B (apo B)-containing lipoproteins . This interaction modulates triglyceride synthesis in the liver, leading to the degradation of apo B, or it modulates lipolysis in adipose tissue .

Biochemical Pathways

Niacin affects several biochemical pathways. It directly and noncompetitively inhibits hepatocyte diacylglycerol acyltransferase–2, a key enzyme for triglyceride synthesis . This inhibition results in accelerated intracellular hepatic apo B degradation and decreased secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles .

Result of Action

The molecular and cellular effects of niacin’s action include a decrease in total cholesterol, triglyceride, VLDL, LDL, and lipoprotein(a) levels, and an increase in high-density lipoprotein (HDL) levels . These changes contribute to the prevention of atherosclerosis and coronary artery disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 5-(3,5-Dicarboxyphenyl)nicotinic acid. For instance, the presence of water molecules can enhance the proton conductivities of certain compounds . The amount of water molecules can affect the formation of continuous hydrogen bonds, enhance water absorption ability, and improve the proton conductivity of the compound .

properties

IUPAC Name |

5-(5-carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO6/c16-12(17)8-1-7(2-9(3-8)13(18)19)10-4-11(14(20)21)6-15-5-10/h1-6H,(H,16,17)(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPJSOVKZWZUOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)C(=O)O)C2=CC(=CN=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60688282 |

Source

|

| Record name | 5-(5-Carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261960-45-5 |

Source

|

| Record name | 5-(5-Carboxypyridin-3-yl)benzene-1,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60688282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.